Lithiumdiisopropylamid-Mono(tetrahydrofuran)

Übersicht

Beschreibung

Lithium diisopropylamide mono(tetrahydrofuran) is a chemical compound with the molecular formula C10H22LiNO. It is commonly used as a strong, non-nucleophilic base in organic synthesis. The compound is typically available as a 1.5M solution in cyclohexane and is known for its high reactivity and stability in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Anionische Polymerisation von D,L-Lactid

LDA in THF kann als Initiator in der anionischen Polymerisation von D,L-Lactid verwendet werden . Diese Anwendung ist entscheidend für die Produktion von biologisch abbaubaren Polymeren.

Herstellung der Phenylessigsäure-Komponente

LDA in THF spielt eine Schlüsselrolle in den synthetischen Schritten zur Herstellung der Phenylessigsäure-Komponente des Muskarin-M3-Rezeptor-Antagonisten . Diese Anwendung ist bedeutsam im Bereich der pharmazeutischen Chemie.

Deprotonierungen in der organischen Synthese

LDA hat eine tiefgreifende Rolle in der organischen Synthese gespielt und dient als Base der Wahl für eine breite Palette von Deprotonierungen, die täglich von Synthesechemikern durchgeführt werden . Dies macht es zu einem wichtigen Werkzeug bei der Synthese einer Vielzahl von organischen Verbindungen.

Wirkmechanismus

Target of Action

Lithium diisopropylamide mono(tetrahydrofuran), also known as LDA, is a hindered non-nucleophilic strong base . Its primary targets are active carbons in organic compounds . It abstracts hydrogen from these active carbons, leading to the formation of carbanion or enolate anions .

Mode of Action

LDA interacts with its targets by abstracting a proton (hydrogen) from the carbon atoms of carbonyl group-containing compounds . This interaction results in the generation of carbanion or enolate anions . These anions are highly reactive and can participate in various chemical reactions .

Biochemical Pathways

The action of LDA affects several biochemical pathways. It is used as a base in the direct alkylation and acylation of ketones . It also participates in the aldol condensation reaction, α-selenation reaction, and the synthesis of α, β- unsaturated carbonyl compounds from carbonyl compounds . Furthermore, it is involved in the alkylation of acids, esters, amides, and nitriles .

Pharmacokinetics

It is known that lda is soluble in nonpolar organic solvents , which may influence its distribution and bioavailability in hypothetical biological applications.

Result of Action

The action of LDA leads to significant molecular and cellular effects. It enables the formation of new compounds through its role in various chemical reactions . For instance, it can initiate the anionic polymerization of D,L-lactide and contribute to the synthesis of new sexithiophene derivatives, which are used as electron donor materials in bilayer photovoltaic devices .

Action Environment

The action, efficacy, and stability of LDA are influenced by several environmental factors. It is sensitive to moisture and oxygen, which can lead to its decomposition . Therefore, it is typically stored under an inert atmosphere and used in anhydrous conditions . The solvent used can also impact its reactivity, with nonpolar organic solvents being preferred .

Biochemische Analyse

Biochemical Properties

Lithium diisopropylamide mono(tetrahydrofuran) plays a crucial role in biochemical reactions, primarily as a strong base. It interacts with various biomolecules, including enzymes and proteins, by abstracting protons from active carbon atoms. This interaction is essential in the formation of carbanions or enolate anions, which are key intermediates in many organic reactions . The compound’s non-nucleophilic nature ensures that it does not interfere with other functional groups, making it highly selective in its action.

Cellular Effects

Lithium diisopropylamide mono(tetrahydrofuran) influences cellular processes by altering cell signaling pathways, gene expression, and cellular metabolism. Its strong base properties enable it to deprotonate specific sites within cells, leading to changes in the activity of various enzymes and proteins. These changes can affect cell function, including metabolic pathways and gene expression . The compound’s impact on cellular metabolism is particularly significant, as it can alter the flux of metabolites and the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of Lithium diisopropylamide mono(tetrahydrofuran) involves its ability to abstract protons from active carbon atoms, forming carbanions or enolate anions. These reactive intermediates can then participate in various chemical reactions, including alkylation, acylation, and polymerization . The compound’s interaction with biomolecules, such as enzymes, can lead to enzyme inhibition or activation, depending on the specific reaction and conditions. Additionally, Lithium diisopropylamide mono(tetrahydrofuran) can influence gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium diisopropylamide mono(tetrahydrofuran) can change over time due to its stability and degradation properties. The compound is generally stable when stored under appropriate conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to Lithium diisopropylamide mono(tetrahydrofuran) can result in changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of Lithium diisopropylamide mono(tetrahydrofuran) vary with different dosages in animal models. At low doses, the compound can effectively deprotonate specific sites without causing significant adverse effects . At high doses, it can lead to toxicity and adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

Lithium diisopropylamide mono(tetrahydrofuran) is involved in various metabolic pathways, primarily through its role as a strong base. It interacts with enzymes and cofactors involved in the deprotonation of weakly acidic compounds, facilitating the formation of reactive intermediates . These intermediates can then participate in further chemical reactions, altering metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, Lithium diisopropylamide mono(tetrahydrofuran) is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can exert its effects. The localization and accumulation of Lithium diisopropylamide mono(tetrahydrofuran) within cells are influenced by its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of Lithium diisopropylamide mono(tetrahydrofuran) is determined by its targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules. The activity and function of Lithium diisopropylamide mono(tetrahydrofuran) are influenced by its localization, as it needs to be in the right cellular environment to exert its effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium diisopropylamide mono(tetrahydrofuran) is prepared by reacting diisopropylamine with n-butyllithium in the presence of tetrahydrofuran (THF) at low temperatures, typically between 0°C and -78°C . The reaction proceeds as follows:

(CH3

Eigenschaften

IUPAC Name |

lithium;di(propan-2-yl)azanide;oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.C4H8O.Li/c1-5(2)7-6(3)4;1-2-4-5-3-1;/h5-6H,1-4H3;1-4H2;/q-1;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJXGDYAEOTOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

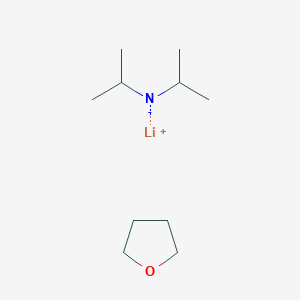

[Li+].CC(C)[N-]C(C)C.C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22LiNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924467 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-84-6 | |

| Record name | Lithium N-(propan-2-yl)propan-2-aminide--oxolane (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methylethyl)-2-propanamine lithium salt, compd. with Tetrahydrofuran (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)

![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)

![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)

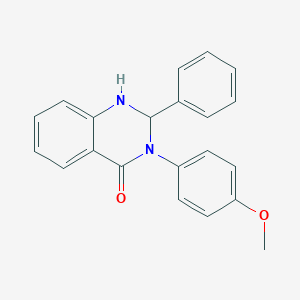

![10-acetyl-11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185980.png)